1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE
Overview
Description
1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound featuring a piperidine and piperazine ring system attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where halogenated intermediates react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include mCPBA for oxidation, NaBH4 for reduction, and various halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine or piperidine derivatives .
Scientific Research Applications
1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonds, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): Known for its use in hair growth treatments.
1-(pyridin-4-yl)ethan-1-one: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-{4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of piperidine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-13-17-15(20-6-4-3-5-7-20)12-16(18-13)21-10-8-19(9-11-21)14(2)22/h12H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQAIWNHVMRDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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